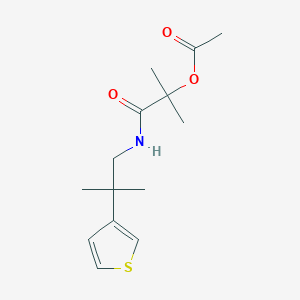![molecular formula C10H15ClN4O B2451672 1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride CAS No. 1439897-65-0](/img/structure/B2451672.png)
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride is a compound with significant potential in various scientific fields. It is characterized by its molecular formula C10H15ClN4O and a molecular weight of 242.705 Da . This compound is known for its stability at room temperature and its solubility in certain organic solvents .
准备方法
The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride involves several steps. One common method includes the reaction of halogenated aromatic compounds with aminopyridines under specific conditions. For instance, a mixture of halogenated aromatic compounds, 30% methylamine aqueous solution, and copper powder is sealed in a reaction vessel and stirred at 100°C . This reaction results in the formation of the desired compound, which can then be purified and converted to its hydrochloride salt.
化学反应分析
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and copper catalysts . For example, the compound can undergo oxidative amidation in the presence of TBHP to form N-(pyridin-2-yl)amides . These reactions often result in the formation of amides, imidazopyridines, and other nitrogen-containing heterocycles .
科学研究应用
This compound has diverse applications in scientific research. In chemistry, it serves as a precursor for synthesizing various nitrogen-containing heterocycles, which are valuable in medicinal chemistry . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents, particularly against strains like E. coli and B. mycoides . Additionally, it is used in the synthesis of ionic liquids and as a chelating ligand for metal complexes .
作用机制
The mechanism of action of 1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit microbial growth by interfering with essential cellular processes . The compound’s structure allows it to bind to various enzymes and receptors, thereby modulating their activity and leading to the desired biological effects .
相似化合物的比较
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride can be compared to other similar compounds, such as N-(pyridin-2-yl)amides and imidazopyridines . These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. For example, imidazopyridines are known for their use in the synthesis of pharmaceutical molecules, while N-(pyridin-2-yl)amides are more commonly used in organic synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for applications in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives will likely uncover even more uses and benefits.
属性
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c11-7-8-2-4-12-9(6-8)14-5-1-3-13-10(14)15;/h2,4,6H,1,3,5,7,11H2,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDXSWBPHJAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=NC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)
![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)

![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)
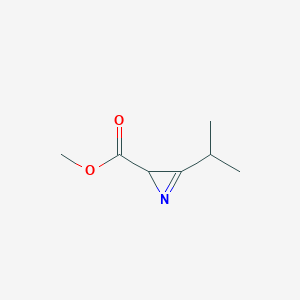
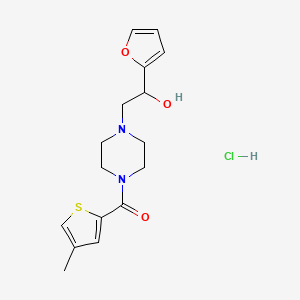
![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)
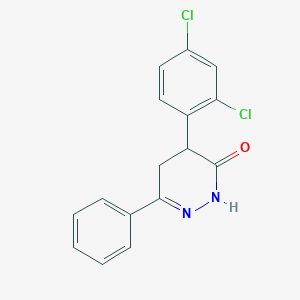
![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)
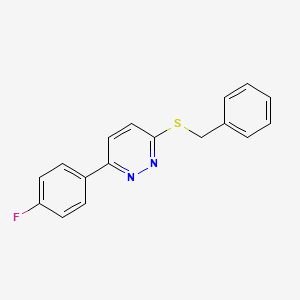
![4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2451604.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451607.png)
![N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2451609.png)
